An In-Depth Technical Guide to 4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic Acid (CAS No. 108011-98-9)
An In-Depth Technical Guide to 4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic Acid (CAS No. 108011-98-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid, registered under CAS number 108011-98-9, is an aroylacrylic acid derivative featuring a naphthalene moiety. This compound and its structural class, the 4-oxo-2-butenoic acids, are of significant interest in medicinal chemistry and analytical sciences. The presence of an α,β-unsaturated keto-carboxylic acid functional group imparts a high degree of reactivity, making it a versatile building block for the synthesis of more complex molecules and a valuable reagent in bioanalytical applications. Notably, this compound has been effectively utilized as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol compounds, a crucial class of molecules in biological systems.[1] The naphthalene scaffold itself is a well-established pharmacophore found in numerous approved drugs, suggesting the potential for derivatives of 4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid in drug discovery and development.[2]
This technical guide provides a comprehensive overview of 4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid, including its synthesis, physicochemical properties, and key applications with detailed experimental protocols.
Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 108011-98-9 | [3][4] |
| Molecular Formula | C₁₅H₁₂O₃ | Inferred from structure |
| Molecular Weight | 240.26 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | Inferred from structure |
| Reactivity | The α,β-unsaturated ketone is susceptible to Michael addition, particularly with nucleophiles like thiols. The carboxylic acid can undergo standard esterification and amidation reactions. | [1] |
Synthesis of 4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic Acid
The synthesis of 4-aryl-4-oxo-2-butenoic acids can be principally achieved through two well-established synthetic routes: Friedel-Crafts acylation and aldol condensation.[5] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Friedel-Crafts Acylation of 2-Methylnaphthalene
This approach involves the reaction of 2-methylnaphthalene with maleic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electrophilic acylation occurs on the electron-rich naphthalene ring.
Caption: Friedel-Crafts acylation synthesis pathway.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation of aromatic compounds.[6][7]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 eq) to a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under a nitrogen atmosphere.
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Reagent Addition: Cool the suspension in an ice bath. Add a solution of maleic anhydride (1.0 eq) in the same solvent dropwise to the stirred suspension.
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Aromatic Substrate Addition: Following the addition of maleic anhydride, add a solution of 2-methylnaphthalene (1.0 eq) in the solvent dropwise, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-(6-methylnaphthalen-2-yl)-4-oxo-2-butenoic acid.
Aldol Condensation of 2-Acetyl-6-methylnaphthalene
An alternative and often milder route is the aldol condensation of a methyl ketone with glyoxylic acid.[5] In this case, 2-acetyl-6-methylnaphthalene would be the required starting material. Microwave-assisted conditions have been shown to be effective for this type of transformation.[5]
Caption: Aldol condensation synthesis pathway.
Experimental Protocol: Microwave-Assisted Aldol Condensation
This protocol is adapted from a general method for the microwave-assisted synthesis of 4-oxo-2-butenoic acids from aryl methyl ketones.[5]
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Reactant Mixture: In a microwave-safe reaction vessel, combine 2-acetyl-6-methylnaphthalene (1.0 eq), glyoxylic acid monohydrate (1.5 eq), and an acid catalyst such as p-toluenesulfonic acid (0.2 eq) in a suitable solvent like toluene.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature.
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Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.
Application in Thiol Determination
A significant application of 4-(6-methylnaphthalen-2-yl)-4-oxo-2-butenoic acid is its use as a selective reagent for the quantification of aliphatic thiols.[1] The underlying principle is the rapid and specific Michael addition of the thiol to the electron-deficient double bond of the aroylacrylic acid. This reaction forms a stable, fluorescent adduct, allowing for both spectrophotometric and fluorimetric detection.[1]
Caption: Workflow for thiol determination.
Experimental Protocol: Fluorimetric Determination of Aliphatic Thiols
This protocol is based on the method described for the determination of thiol drugs.[1]
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Reagent Preparation:
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Prepare a stock solution of 4-(6-methylnaphthalen-2-yl)-4-oxo-2-butenoic acid in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a buffer solution of pH 7.4 (e.g., phosphate buffer).
-
Prepare a stock solution of the aliphatic thiol standard (e.g., N-acetylcysteine, mercaptopropionylglycine, or captopril) in the buffer.
-
-
Reaction Mixture:
-
In a cuvette or microplate well, mix an appropriate volume of the thiol standard or sample solution with the buffer.
-
Add a specific volume of the 4-(6-methylnaphthalen-2-yl)-4-oxo-2-butenoic acid stock solution to initiate the reaction. The final concentration of the reagent should be in excess.
-
-
Incubation: Incubate the reaction mixture at room temperature for approximately 15 minutes to ensure the reaction goes to completion.[1]
-
Fluorimetric Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 300 nm.
-
Measure the emission fluorescence intensity at 445 nm.[1]
-
-
Quantification:
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the thiol standards.
-
Determine the concentration of the unknown thiol sample from the calibration curve.
-
Potential in Drug Development
The naphthalene core is a privileged scaffold in medicinal chemistry, present in drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2] The 4-oxo-2-butenoic acid moiety is also found in molecules with demonstrated biological activity.[5] This combination suggests that 4-(6-methylnaphthalen-2-yl)-4-oxo-2-butenoic acid and its derivatives are promising candidates for further investigation in drug discovery programs.
Potential areas of interest include:
-
Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated system makes it a potential covalent inhibitor of enzymes with nucleophilic residues (e.g., cysteine) in their active sites.
-
Prodrug Design: The carboxylic acid group can be derivatized to create prodrugs with improved pharmacokinetic properties.
-
Scaffold for Library Synthesis: The reactive handles on the molecule (the double bond and the carboxylic acid) provide opportunities for the creation of diverse chemical libraries for high-throughput screening.
Conclusion
4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid is a valuable chemical entity with established utility in analytical chemistry and significant potential for broader applications in medicinal chemistry and drug development. Its synthesis is achievable through standard organic chemistry methodologies, and its reactivity profile makes it a versatile tool for both analytical and synthetic purposes. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis. Retrieved February 13, 2026, from [Link]
-
L'hermite, E., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 11(54), 34229-34235. [Link]
-
Aldol Condensation. (n.d.). Beyond Benign. Retrieved February 13, 2026, from [Link]
-
García, J. J., et al. (1993). Use of 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs. Analyst, 118(9), 1155-1159. [Link]
-
Wilson, C. L., et al. (2013). Methods for the determination and quantification of the reactive thiol proteome. Methods in Molecular Biology, 1005, 235-249. [Link]
-
Cui, Y., et al. (2021). Non-natural Aldol Reactions Enable the Design and Construction of Novel One-Carbon Assimilation Pathways in vitro. Frontiers in Bioengineering and Biotechnology, 9, 690553. [Link]
-
NoName_55. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
S., S., & K., K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29699-29731. [Link]
- Skowron, M., & Ciesielski, W. (2009). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Chemical Analysis (Warsaw), 54(4), 743-754.
-
Sonawane, H. R., et al. (2000). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts. Applied Catalysis A: General, 203(2), 233-242. [Link]
-
Giles, G. I., & Jacob, C. (2014). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 1085, 15-28. [Link]
-
Thiol Assay Kits. (n.d.). Biocompare. Retrieved February 13, 2026, from [Link]
-
Užarević, K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1334-1343. [Link]
-
Carberry, T. P., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8565-8574. [Link]
-
Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 238-263. [Link]
-
Wells, C. I., & Liptrot, D. J. (2019). Biocatalytic Friedel‐Crafts Reactions. ChemCatChem, 11(22), 5448-5463. [Link]
-
Methyl 4-(acetyloxy)-6-methylnaphthalene-2-carboxylate Properties. (n.d.). EPA. Retrieved February 13, 2026, from [Link]
- Medicinal chemistry module syllabi. (n.d.).
-
2-Methylnaphthalene – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 13, 2026, from [Link]
-
Tan, W. S., et al. (2021). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. Frontiers in Pharmacology, 12, 706972. [Link]
Sources
- 1. Use of 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(6-methylnapthalen-2-yl)-4-oxobut-2-enoc acid | 108011-98-9 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
